

An In-depth Technical Guide to the Chemical Properties and Structure of AP21967

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Compound of Interest

Compound Name: AP219

Cat. No.: B2903429

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Introduction

AP21967 is a synthetic, cell-permeable derivative of rapamycin, engineered to function as a chemical inducer of dimerization (CID). Unlike its parent compound, **AP21967** is designed to be biologically inert with respect to endogenous cellular targets, most notably the mTOR kinase. This specificity is achieved through a "bump-and-hole" strategy, allowing it to selectively mediate the dimerization of proteins that have been artificially fused to specific receptor domains. This property makes **AP21967** an invaluable tool in chemical biology and drug development for the real-time, reversible control of protein-protein interactions and downstream cellular events.^{[1][2]}

Chemical Properties and Structure

AP21967 is a complex macrocycle based on the rapamycin scaffold. Its structure has been modified with a bulky substituent that sterically hinders its binding to the wild-type FKBP-rapamycin binding (FRB) domain of the mTOR kinase.^[3]

Property	Value	Source
Molecular Formula	C ₅₉ H ₈₈ N ₂ O ₁₂	[4]
Molecular Weight	1013.3 g/mol	[4]
Common Name	A/C Heterodimerizer	[5]
Synonyms	C16-(S)-7-methylindolerapamycin	
Appearance	Crystalline solid	
Solubility	Soluble in ethanol and DMSO	[6]

Note: The full IUPAC name for **AP21967** is not commonly cited in literature due to its complexity. It is primarily identified by its designated number, common name, or molecular formula.

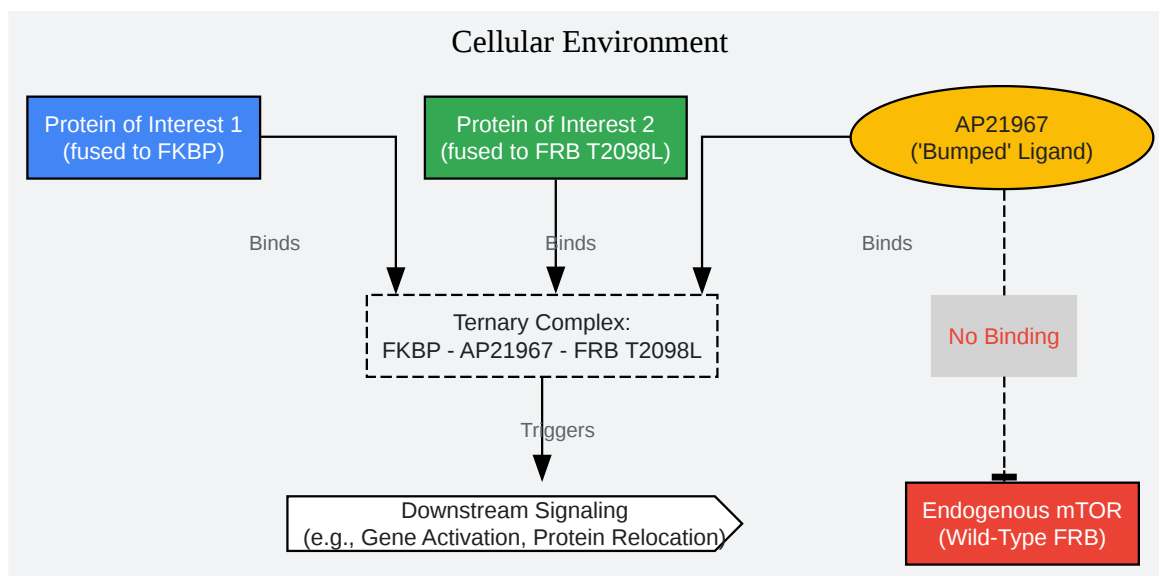
Mechanism of Action: The "Bump-and-Hole" Approach

The specificity of **AP21967** is central to its function as a research tool. It operates through a precisely engineered system involving two key protein domains:

- **FK506-Binding Protein (FKBP):** A standard protein domain that binds to one face of the **AP21967** molecule.
- **Mutated FRB Domain (FRB T2098L):** The rapamycin-binding domain of mTOR is intentionally mutated. A key threonine residue at position 2098 is replaced with a larger leucine (T2098L).[7] This mutation creates a "hole" in the binding pocket.

The "bump" on the **AP21967** molecule prevents it from fitting into the binding pocket of the wild-type FRB domain found on the endogenous mTOR protein. Consequently, **AP21967** does not inhibit mTOR, avoiding the cytotoxic and immunosuppressive effects of rapamycin.[7][8] However, this "bump" is perfectly accommodated by the engineered "hole" in the mutated FRB T2098L domain.

When **AP21967** is introduced to a system where two proteins of interest are fused to FKBP and the mutated FRB domain, respectively, it acts as a molecular bridge, inducing the formation of a stable ternary complex and forcing the heterodimerization of the target proteins.[2][9]



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Mechanism of **AP21967**-induced heterodimerization.

Quantitative Data

The following tables summarize key quantitative parameters for the use of **AP21967** in research settings.

Parameter	Concentration / Dosage	Application	Source
In Vitro Concentration Range	0.05 nM – 500 nM	General cell culture	[5]
Effective Concentration	Up to 100 nM	Induction of T-cell expansion	[7]
Cellular Toxicity (In Vitro)	Non-toxic up to 1 μ M	Cell culture	[5]
In Vivo Dosage	Non-toxic up to 30 mg/kg	Mouse models	[5]

Experimental Protocols

AP21967 is a core component of commercially available inducible dimerization systems, such as the iDimerize Inducible Heterodimer System.[5][9] These systems provide vectors for fusing proteins of interest to the DmrA (FKBP-based) and DmrC (mutated FRB-based) domains.[10]

General Protocol for Inducing Heterodimerization in Cell Culture

This protocol outlines a general procedure for using **AP21967** to induce the interaction of two target proteins in a mammalian cell line.

1. Reagent Preparation:

- Prepare a stock solution of **AP21967**. The compound is typically supplied lyophilized or pre-dissolved in ethanol.[5] If starting from a solid, dissolve in 100% ethanol or sterile DMSO to create a concentrated stock solution (e.g., 1 mM).
- Store the stock solution at -20°C.

2. Cell Transfection and Culture:

- Co-transfect the mammalian cells of choice with two plasmids:
- Plasmid 1: Encoding Protein of Interest A fused to the FKBP domain (or DmrA).
- Plasmid 2: Encoding Protein of Interest B fused to the mutated FRB domain (or DmrC).

- Include appropriate selection markers or fluorescent reporters to identify successfully transfected cells.
- Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours to allow for protein expression.

3. Induction with **AP21967**:

- Dilute the **AP21967** stock solution in fresh, pre-warmed cell culture medium to the desired final concentration. The optimal concentration should be determined through a dose-response experiment but typically falls within the 0.05 nM to 500 nM range.[2][5]
- Remove the old medium from the cultured cells and replace it with the medium containing **AP21967**.
- Incubate the cells for the desired period. The dimerization event is rapid, often occurring within minutes to hours, depending on the downstream biological process being studied.

4. Analysis:

- Following incubation, analyze the cells based on the expected outcome of the protein dimerization. This could involve:
- Immunofluorescence microscopy: To observe the co-localization or translocation of the target proteins.
- Reporter gene assay: If the dimerization event is designed to activate a transcription factor, measure the expression of a reporter gene (e.g., luciferase, GFP).
- Western blotting: To detect downstream signaling events, such as the phosphorylation of a target protein.[2]
- Cell viability or proliferation assays: If the interaction is expected to induce apoptosis or cell growth.

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// Nodes prep [label="1. Prepare AP21967 Stock\n(e.g., 1 mM in Ethanol/DMSO)"]; transfect [label="2. Co-transfect Cells\n(Plasmid A-FKBP + Plasmid B-FRBmut)"]; culture [label="3. Culture Cells\n(24-48h for protein expression)"]; induce [label="4. Induce with AP21967\n(Add to medium at final concentration)"]; incubate [label="5. Incubate\n(Minutes to Hours)"]; analyze [label="6. Analyze Results\n(Microscopy, Reporter Assay, Western Blot)"];
```

```
// Edges prep -> induce; transfect -> culture; culture -> induce;  
induce -> incubate; incubate -> analyze; }
```

General experimental workflow for **AP21967** usage.

Applications in Research

The ability to precisely control protein dimerization has made **AP21967** a versatile tool in various research areas:

- **Signal Transduction:** Activating signaling pathways by inducing the dimerization of receptor cytoplasmic domains or bringing a kinase into proximity with its substrate.[\[1\]](#)
- **Gene Expression:** Controlling transcription by dimerizing a DNA-binding domain and a transcriptional activation domain.[\[10\]](#)
- **Protein Translocation:** Directing a protein to a specific subcellular location (e.g., nucleus, plasma membrane) by inducing its interaction with a protein that contains a localization signal.[\[1\]](#)
- **Apoptosis Induction:** Triggering programmed cell death by dimerizing components of the apoptotic machinery, such as the Fas receptor.
- **Enzyme Reconstitution:** Activating enzyme function by bringing two separate, inactive fragments of an enzyme together.[\[1\]](#)

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